4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid
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Overview
Description
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid is a chemical compound with the molecular formula C8H15NO4S2 and a molecular weight of 253.34 g/mol . This compound is characterized by the presence of a thiomorpholine ring substituted with a propane-2-sulfonyl group and a carboxylic acid group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid is utilized in several scientific research fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and receptor agonists.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the thiomorpholine ring provides structural stability. This compound can modulate the activity of its targets by either inhibiting or activating them, depending on the context .
Comparison with Similar Compounds
Similar Compounds
4-(Propane-2-sulfonyl)morpholine-3-carboxylic acid: Similar structure but with a morpholine ring instead of a thiomorpholine ring.
4-(Propane-2-sulfonyl)piperidine-3-carboxylic acid: Contains a piperidine ring instead of a thiomorpholine ring.
Uniqueness
4-(Propane-2-sulfonyl)thiomorpholine-3-carboxylic acid is unique due to the presence of both a sulfonyl group and a thiomorpholine ring, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where these properties are advantageous .
Properties
Molecular Formula |
C8H15NO4S2 |
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Molecular Weight |
253.3 g/mol |
IUPAC Name |
4-propan-2-ylsulfonylthiomorpholine-3-carboxylic acid |
InChI |
InChI=1S/C8H15NO4S2/c1-6(2)15(12,13)9-3-4-14-5-7(9)8(10)11/h6-7H,3-5H2,1-2H3,(H,10,11) |
InChI Key |
FGHPFKXEQOMGGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)N1CCSCC1C(=O)O |
Origin of Product |
United States |
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